molecular formula C19H17N3O3S B6557672 methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate CAS No. 1040676-69-4

methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate

Cat. No.: B6557672
CAS No.: 1040676-69-4
M. Wt: 367.4 g/mol
InChI Key: WKVQZRWXBQHXJM-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate is a complex organic compound that features a thiazole ring, a phenylamino group, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where aniline reacts with the thiazole derivative.

    Acetylation: The intermediate product undergoes acetylation to introduce the acetamido group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Aniline, halogenated thiazoles, and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share structural similarities and exhibit similar biological activities.

    Benzoate Esters: Methyl benzoate and ethyl benzoate are simpler esters that can be compared in terms of their chemical reactivity and applications.

Uniqueness

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate is unique due to the combination of its thiazole ring, phenylamino group, and benzoate ester, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 318.42 g/mol

The compound features a thiazole ring, an acetamido group, and a benzoate moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Preliminary studies have shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested for their antibacterial effects using disc diffusion methods. Results indicated that certain derivatives demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AS. aureus10 µg/mL
BE. coli15 µg/mL
CP. aeruginosa12 µg/mL

Antidiabetic Activity

The antidiabetic potential of thiazole derivatives has also been explored. In a study involving streptozotocin-induced diabetic models, certain compounds exhibited significant reductions in blood glucose levels. The mechanism appears to involve enhanced insulin sensitivity and modulation of glucose metabolism pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or glucose metabolism.
  • Receptor Binding : The phenylamino group can enhance binding affinity to various receptors involved in insulin signaling and microbial resistance mechanisms.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological profiles:

  • Antimicrobial Screening : A series of synthesized thiazole derivatives were tested against a panel of bacteria and fungi. The most potent derivative showed an MIC of 5 µg/mL against E. coli, indicating strong antibacterial properties .
  • Antidiabetic Effects : In vivo studies demonstrated that the compound significantly lowered blood glucose levels in diabetic rats when administered at doses of 50 mg/kg body weight .

Properties

IUPAC Name

methyl 4-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-18(24)13-7-9-15(10-8-13)20-17(23)11-16-12-26-19(22-16)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVQZRWXBQHXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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